Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-
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Overview
Description
N’-(4-Methoxyphenyl)formohydrazide is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Methoxyphenyl)formohydrazide can be synthesized through the reaction of 4-methoxyphenylhydrazine with formic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the formohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .
Scientific Research Applications
N’-(4-Methoxyphenyl)formohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is used in studies investigating the biological activity of hydrazide derivatives, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-Phenylformohydrazide: Similar structure but lacks the methoxy group.
N’-(4-Chlorophenyl)formohydrazide: Similar structure but has a chlorine atom instead of a methoxy group.
N’-(4-Nitrophenyl)formohydrazide: Similar structure but has a nitro group instead of a methoxy group.
Uniqueness
N’-(4-Methoxyphenyl)formohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. With a molecular formula of C₁₀H₁₉N₅O and a molecular weight of approximately 225.29 g/mol, this compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its diverse biological properties.
The compound features a triazine ring substituted with diethylamino and propylamino groups, which contribute to its reactivity and biological interactions. Synthesis typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions, often utilizing organic solvents like dichloromethane at low temperatures to ensure selectivity in product formation.
Biological Activity Overview
Research indicates that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .
- Antimicrobial Activity : Similar compounds within the triazine family have demonstrated antimicrobial properties, suggesting that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one may also possess such activity. This is particularly relevant in the context of developing new antibiotics.
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where specific enzyme activities are dysregulated .
The mechanism underlying the biological activity of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets within cells. It is believed to act primarily as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing their catalytic functions. This inhibition can trigger various downstream effects depending on the enzyme involved .
Anticancer Activity
A study evaluating the antiproliferative effects of triazine derivatives revealed that compounds similar to 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibited significant inhibition of tumor cell growth in vitro. For instance, derivatives were tested against multiple cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay, showing varying degrees of effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Compound | IC50 (µM) against MGC-803 | IC50 (µM) against EC-109 | IC50 (µM) against PC-3 |
---|---|---|---|
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one | TBD | TBD | TBD |
5-FU | 9.79 | 56.20 | 12.87 |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Studies
In preliminary studies assessing antimicrobial activity, triazine derivatives showed promise in inhibiting bacterial growth. The specific mechanisms involved may include disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Comparative Analysis with Related Compounds
The following table compares 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one with structurally similar compounds regarding their biological activities:
Compound Name | Structure | Notable Biological Activity |
---|---|---|
2-Amino-4-(diethylamino)-6-methyl-1,3,5-triazine | Structure TBD | Strong antibacterial activity |
4-Amino-6-(isopropylamino)-1,3,5-triazine | Structure TBD | Higher solubility in organic solvents |
2-Mercapto-4-amino-6-propylthio-1,3,5-triazine | Structure TBD | Unique antioxidant properties |
Properties
CAS No. |
35020-01-0 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-methoxyanilino)formamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
MQHVSBTWLBWOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
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